molecular formula C11H8BrI B14789723 2-(Bromomethyl)-7-iodonaphthalene

2-(Bromomethyl)-7-iodonaphthalene

Katalognummer: B14789723
Molekulargewicht: 346.99 g/mol
InChI-Schlüssel: KWUBFEOSGIDWAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-7-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromomethyl and iodine substituents on the naphthalene ring. It is used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-iodonaphthalene typically involves the bromination and iodination of naphthalene derivatives. One common method includes the bromination of 7-iodonaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of advanced reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromomethyl)-7-iodonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azides, thiols, and ethers.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-7-iodonaphthalene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-7-iodonaphthalene involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and iodine groups. These groups can undergo substitution and coupling reactions, leading to the formation of new chemical bonds and complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2-(Bromomethyl)-7-iodonaphthalene is unique due to the presence of both bromomethyl and iodine substituents on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. This makes it a versatile compound in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C11H8BrI

Molekulargewicht

346.99 g/mol

IUPAC-Name

2-(bromomethyl)-7-iodonaphthalene

InChI

InChI=1S/C11H8BrI/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2

InChI-Schlüssel

KWUBFEOSGIDWAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CC(=C2)I)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.